molecular formula C23H18ClN5O4 B2734374 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea CAS No. 1796898-49-1

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea

Cat. No.: B2734374
CAS No.: 1796898-49-1
M. Wt: 463.88
InChI Key: MSDDGDAEGYSECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C23H18ClN5O4 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Tuning of Gelation Properties

Research by Lloyd and Steed (2011) explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, emphasizing the role of anions in tuning the gel's physical properties. This study highlights the potential of urea derivatives in creating materials with adjustable mechanical characteristics, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Anticancer Applications

Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas, including nitroso derivatives, to evaluate their cytotoxicity against human adenocarcinoma cells. This study suggests the potential of urea derivatives as anticancer agents, showcasing their ability to inhibit tumor cell growth in vitro (Gaudreault et al., 1988).

Interaction with Anions

A study by Boiocchi et al. (2004) on 1,3-bis(4-nitrophenyl)urea's interaction with various anions in solution demonstrates the compound's capacity to form complexes. This interaction is crucial for understanding the behavior of urea derivatives in different chemical environments, which could inform the development of new chemical sensors or separation processes (Boiocchi et al., 2004).

Synthesis of Ureas

Bigi et al. (2000) discuss alternative methodologies for synthesizing ureas without using hazardous reagents like phosgene. This research contributes to greener chemistry practices by offering safer and more environmentally friendly approaches to producing urea derivatives, which are essential in various pharmaceutical and industrial applications (Bigi et al., 2000).

Molecular Structure and Gelation

Smith et al. (2022) report the first single crystal structure of a bis(urea) based on 4,4′-methylenebis(2,6-diethylphenylene), demonstrating its effective gelation behavior due to its conformational isomerism and sterically awkward packing. This study opens new avenues for designing gelators with specific properties for use in biomedical and material science fields (Smith et al., 2022).

Gas Adsorption

Glomb et al. (2017) have engineered metal-organic frameworks (MOFs) with internal urea-functionalized linkers, demonstrating their high efficacy in adsorbing SO2 and NH3. Such materials are significant for environmental applications, including gas separation technologies and pollution control measures (Glomb et al., 2017).

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDDGDAEGYSECH-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.